Etriciguat - 402595-29-3

Etriciguat

Catalog Number: EVT-437613
CAS Number: 402595-29-3
Molecular Formula: C22H16FN7
Molecular Weight: 397.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of etriciguat involves complex organic chemistry techniques. The compound is synthesized through multi-step processes that include the formation of key intermediates followed by specific coupling reactions. One notable method involves the use of high-performance liquid chromatography (HPLC) for purification and analysis of the synthesized product. The synthesis pathway typically includes:

  1. Formation of Intermediate Compounds: Initial reactions generate various intermediates that are crucial for the final structure.
  2. Coupling Reactions: These involve linking different molecular fragments through chemical reactions that form covalent bonds.
  3. Purification: After synthesis, HPLC is employed to purify etriciguat from unreacted materials and by-products, ensuring high purity suitable for pharmaceutical use .
Molecular Structure Analysis

Structure and Data

Etriciguat's molecular structure can be described by its systematic chemical formula and three-dimensional conformation. The compound's structure features multiple functional groups that contribute to its pharmacological activity. The structural formula can be represented as follows:

  • Chemical Formula: C19_{19}H22_{22}N4_{4}O4_{4}S
  • Molecular Weight: Approximately 402.46 g/mol

The compound's three-dimensional structure allows it to effectively bind to soluble guanylate cyclase, enhancing its activity in target tissues .

Chemical Reactions Analysis

Reactions and Technical Details

Etriciguat undergoes several chemical reactions during its synthesis and metabolism. Key reactions include:

  • Hydrolysis: Involving the breakdown of ester or amide bonds, which is essential for activating the compound within biological systems.
  • Oxidation-Reduction Reactions: These reactions may occur during metabolic processing, affecting the compound's efficacy and safety profile.

The stability of etriciguat under physiological conditions is crucial for its therapeutic effects, as it must maintain its structure to exert its action on soluble guanylate cyclase effectively .

Mechanism of Action

Process and Data

Etriciguat functions primarily by stimulating soluble guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate within vascular smooth muscle cells. This mechanism results in:

  1. Vasodilation: Relaxation of blood vessels, reducing blood pressure and alleviating strain on the heart.
  2. Inhibition of Platelet Aggregation: Lowering the risk of thrombus formation.
  3. Improvement in Cardiac Output: Enhancing the heart's ability to pump blood effectively.

Clinical studies have demonstrated that etriciguat significantly reduces cardiovascular events in patients with heart failure, illustrating its potential as a valuable therapeutic agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Etriciguat exhibits several notable physical and chemical properties:

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and dimethyl sulfoxide.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties are essential for formulating effective pharmaceutical preparations that ensure bioavailability and therapeutic efficacy .

Applications

Scientific Uses

Etriciguat is primarily used in clinical settings for managing chronic heart failure with reduced ejection fraction. Its applications include:

  • Heart Failure Treatment: Specifically indicated for patients who have worsening chronic heart failure.
  • Research Applications: Investigated in various studies focusing on cardiovascular pharmacology, exploring its effects on endothelial function and vascular health.

The ongoing research into etriciguat continues to reveal potential new applications beyond heart failure, including its role in other cardiovascular diseases .

Molecular Mechanisms of Action

Soluble Guanylate Cyclase (sGC) Activation Dynamics

Soluble guanylate cyclase (sGC) functions as the primary physiological receptor for nitric oxide (NO), converting guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) upon activation. The enzyme exists as a heterodimer, typically comprising α1 and β1 subunits, with the β1 subunit harboring a heme moiety critical for NO sensing [2] [8]. In its basal state, sGC adopts a bent conformation where the heme-containing N-terminal H-NOX domain interacts with the catalytic domain, suppressing enzymatic activity. Ligand binding induces a dramatic conformational shift to an extended structure, facilitating GTP access to the catalytic site [3].

Key Activation Dynamics:

  • Heme-Ligand Interaction: NO binding to ferrous (Fe²⁺) heme induces cleavage of the proximal histidine (His105) bond, triggering rotation of the αF-helix. This initiates large-scale structural reorganization propagated through Per-Arnt-Sim (PAS) and coiled-coil (CC) domains [3] [8].
  • Conformational Transmission: Cryo-EM structures reveal that His105 dissociation drives a 70° rotation of the CC helices, repositioning the catalytic domains and reducing the GTP Kₘ while increasing Vₘₐₓ several hundredfold [3] [5].
  • Ligand Discrimination: sGC exhibits exceptional selectivity for NO over oxygen (O₂) due to a weak Fe-His105 bond (Fe-N stretch: 204 cm⁻¹) and absence of distal hydrogen-bond donors in the heme pocket, preventing stable O₂ coordination [5] [8].

Table 1: Ligand Discrimination Factors in sGC

LigandBinding Affinity (KD)Key Determinants of Selectivity
NO~0.1–1 nMWeak Fe-His105 bond; 5c nitrosyl formation
CO~1–10 µMLack of strong H-bond donors
O₂NegligibleDistal pocket sterics; no H-bond stabilization

Nitric Oxide-Independent cGMP Modulation Pathways

sGC stimulators bypass limitations in NO bioavailability by directly targeting oxidized or heme-free sGC. These molecules stabilize the active enzyme conformation independently of NO.

Mechanistic Insights:

  • sGC Redox Sensitivity: Under oxidative stress (e.g., heart failure), sGC heme oxidizes (Fe³⁺) or dissociates, rendering the enzyme NO-insensitive. sGC stimulators bind a distinct allosteric site near the β1 H-NOX/CC domain interface, restoring catalytic function without requiring heme reduction or NO [4] [10].
  • Allosteric Site Binding: Structural studies confirm stimulators nestle between β1 H-NOX residues (Tyr112, Phe77, Phe4) and CC residues (Glu370), forming hydrophobic and hydrogen-bond interactions that lock sGC in the extended, active conformation [3].
  • cGMP Amplification: This direct stimulation elevates myocardial cGMP 3–5 fold, activating downstream effectors like protein kinase G (PKG). PKG phosphorylates titin, troponin I, and myosin-binding protein C, enhancing diastolic relaxation and reducing fibrosis [6] [7].

Table 2: NO-Independent vs. NO-Dependent sGC Activation

ParameterNO-Dependent ActivationsGC Stimulator Activation
Heme RequirementFerrous (Fe²⁺) state essentialFunctional with oxidized/heme-free sGC
Primary Binding Siteβ1 H-NOX domainβ1 H-NOX/CC domain interface
cGMP Increase100–300 fold50–200 fold (synergistic with NO)
Pathophysiological TargetImpaired NO bioavailabilityOxidative stress; heme loss

Structural Binding Affinity to sGC Regulatory Domains

High-resolution structural biology has elucidated how sGC stimulators exploit unique binding pockets to stabilize active conformations.

Binding Site Architecture:

  • Location: The stimulator binding cleft spans the β1 H-NOX domain’s N-terminal subdomain (residues Tyr2, Phe4, Tyr83, Phe77) and the CC domain’s β1 Glu370. This site is distal to the heme pocket but communicates conformational changes via the PAS domain linker [3] [8].
  • Molecular Interactions:
  • Hydrophobic Contacts: Aromatic moieties of stimulators stack with Tyr112 and Phe77.
  • Hydrogen Bonding: Terminal hydroxyl or amine groups form bonds with Glu370 (e.g., vericiguat’s interaction) [3].
  • Selectivity Determinants: Riociguat’s diaminopyrimidine group hydrogen-bonds with Ser81, enhancing potency over early stimulators like YC-1 [3].
  • Conformational Stabilization: Binding reduces solvent accessibility of the PAS-CC linker, rigidifying the transducer module and promoting catalytic domain opening [3] [8].

Synergistic Interactions with Endogenous Nitric Oxide Signaling

sGC stimulators exhibit dual modulation: direct enzyme stimulation and NO-sensitization.

Synergistic Mechanisms:

  • NO-Sensitization: At submaximal NO concentrations, stimulators lower the NO concentration required for half-maximal sGC activation (EC₅₀), effectively amplifying physiological NO signals. This arises from preferential stabilization of the transient 5-coordinate Fe²⁺-NO complex preceding full activation [2] [5].
  • Kinetic Cooperativity: Pre-steady-state kinetics reveal stimulators accelerate NO association rates (kₒₙ) and decelerate dissociation (kₒff), prolonging sGC’s active state [5] [8].
  • Pathophysiological Relevance: In heart failure with reduced ejection fraction (HFrEF), endothelial dysfunction reduces NO bioavailability. sGC stimulators compensate by amplifying residual NO signaling and directly stimulating oxidized sGC, collectively enhancing cGMP production. This dual action underlies their efficacy in reducing cardiovascular death/HF hospitalization in high-risk HFrEF patients [1] [4] [9].

Amplification Cascade:

graph LRA[Endothelial NO] -->|Binds sGC heme| B(sGC Activation)C[sGC Stimulator] -->|Stabilizes active conformation| BB --> D[cGMP Synthesis]D --> E[PKG Activation]E --> F[Cardiovascular Effects: <br>- Vasodilation <br>- Anti-fibrosis <br>- Improved diastolic function]

Properties

CAS Number

402595-29-3

Product Name

Etriciguat

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-5-pyridin-4-ylpyrimidin-4-amine

Molecular Formula

C22H16FN7

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C22H16FN7/c23-18-6-2-1-4-15(18)13-30-22-16(5-3-9-26-22)19(29-30)21-27-12-17(20(24)28-21)14-7-10-25-11-8-14/h1-12H,13H2,(H2,24,27,28)

InChI Key

VAIBMQLMFYXTLJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=N2)C4=NC=C(C(=N4)N)C5=CC=NC=C5)F

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=N2)C4=NC=C(C(=N4)N)C5=CC=NC=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.